molecular formula C12H23NO3 B6234627 tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate CAS No. 2352987-95-0

tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate

Cat. No. B6234627
CAS RN: 2352987-95-0
M. Wt: 229.3
InChI Key:
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Description

Tert-Butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate is a chemical compound that can be converted into spirocyclopropanated analogues 14-CP and 14-CT of the insecticide Thiacloprid . It can also be transformed into spirocyclopropanated analogs of Imidacloprid .


Synthesis Analysis

This compound can be synthesized in three steps (40% overall yield) from N, Ndibenzyl-2-benzyloxyacetamide starting with its reductive cyclopropanation (the de Meijere variant of the so-called Kulinkovich reaction) .


Molecular Structure Analysis

The molecular formula of this compound is C8H17NO3 . The InChI code is 1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h11H,4-6H2,1-3H3,(H,10,12) .


Chemical Reactions Analysis

This compound can be converted into spirocyclopropanated analogues 14-CP and 14-CT of the insecticide Thiacloprid . It can also be transformed into spirocyclopropanated analogs of Imidacloprid .


Physical And Chemical Properties Analysis

The compound has a boiling point of 293℃ . Its density is 1.025 g/mL at 20 °C (lit.) . The refractive index is n20/D 1.453 . It is soluble in chloroform and methanol to a small extent .

Safety and Hazards

The compound is classified as hazardous under GHS07 . It has hazard statements H302-H315-H319-H335 . Precautionary measures include P261-P305+P351+P338 . It is classified under WGK Germany 3 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate involves the reaction of tert-butyl carbamate with 1-(3-hydroxypropyl)cyclopropylmethanol in the presence of a suitable catalyst.", "Starting Materials": [ "tert-butyl carbamate", "1-(3-hydroxypropyl)cyclopropylmethanol", "catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent.", "Step 2: Add 1-(3-hydroxypropyl)cyclopropylmethanol to the reaction mixture.", "Step 3: Add the catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent.", "Step 6: Purify the product using column chromatography or recrystallization." ] }

CAS RN

2352987-95-0

Molecular Formula

C12H23NO3

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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